N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide group and a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced via a borylation reaction. This often involves the use of a palladium catalyst to facilitate the coupling of a halogenated aromatic compound with a boronic acid or ester.
Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the cyclopropane ring or the carboxamide group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Boronic acids and phenols.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Bioconjugation: The boronic ester group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It can be a precursor to agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The compound exerts its effects primarily through interactions involving the boronic ester and carboxamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the cyclopropane and carboxamide groups.
Cyclopropanecarboxamide: Contains the cyclopropane and carboxamide groups but lacks the boronic ester moiety.
4-Methylphenylboronic Acid: Similar aromatic structure with a boronic acid group but without the cyclopropane and carboxamide functionalities.
Uniqueness
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is unique due to the combination of its boronic ester, cyclopropane, and carboxamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-11-6-9-13(19-15(20)12-7-8-12)10-14(11)18-21-16(2,3)17(4,5)22-18/h6,9-10,12H,7-8H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVQPGMEEQHIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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